![molecular formula C23H32O4 B161263 (3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde CAS No. 159096-49-8](/img/structure/B161263.png)
(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde
Overview
Description
(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde is a natural product found in Stachybotrys with data available.
Scientific Research Applications
Synthesis and Biological Activity
- A study reported the synthesis and bioassay of analogues of a complement inhibitory sesquiterpene fungal metabolite, focusing on the inhibition of total hemolytic complement activity in human serum. Some analogues demonstrated potent complement inhibitory activities, suggesting potential therapeutic applications in diseases involving complement system dysregulation (Bradbury et al., 2003).
Chemical Reactions and Mechanisms
- Research on the acid-induced rearrangement of certain derivatives of the compound under study was performed. The study examined the effects of solvent composition, temperature, and other factors on the reaction, contributing to the understanding of the compound's chemical behavior and potential synthetic applications (Santos et al., 1993).
Oxidation Reactions and Synthesis
- Another study focused on the synthesis, molecular structure, and oxidation reactions of related compounds. This research contributes to the broader understanding of the chemical properties and potential applications of the compound in various chemical syntheses (Malkova et al., 2014).
Antimicrobial Activity
- The synthesis and characterization of related compounds, and their screening for antibacterial activities against human pathogenic microorganisms, were explored. This indicates potential applications of the compound in developing new antimicrobial agents (Ergüntürk et al., 2017).
Kinetic Studies in Chemical Reactions
- Kinetic studies of the compound's derivatives were performed, providing valuable insights into its reactivity and potential applications in synthetic chemistry (Kaufman et al., 1995).
Applications in Molecular Mimicry
- Research on diiron hexacarbonyl complexes bearing naphthalene-based moieties as mimics of [FeFe]-hydrogenase sub-units was conducted. This suggests potential applications in catalysis and materials science (Qian et al., 2015).
Synthesis and Stereochemistry
- A study on the synthesis and stereochemistry of related compounds, contributing to the field of organic synthesis and the understanding of molecular structures (Harada et al., 1978).
properties
IUPAC Name |
(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4/c1-13-10-17(25)15-11-23(27-20(15)16(13)12-24)14(2)6-7-18-21(3,4)19(26)8-9-22(18,23)5/h10,12,14,18-19,25-26H,6-9,11H2,1-5H3/t14-,18+,19-,22+,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIBNKXNAPXQNY-JEWZMFNGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(CCC2(C13CC4=C(C=C(C(=C4O3)C=O)C)O)C)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C(C(=C4O3)C=O)C)O)(CC[C@H](C2(C)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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